molecular formula C11H6Cl3FN2O2S B2616691 2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide CAS No. 1445699-83-1

2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide

Cat. No.: B2616691
CAS No.: 1445699-83-1
M. Wt: 355.59
InChI Key: FLEWKDGBGSJKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of pyridine to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Halogenation: Chlorination and fluorination to introduce the chlorine and fluorine atoms at specific positions on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The presence of sulfonamide and halogen groups allows it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects, depending on the biological target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-fluorophenyl)pyridine-3-sulfonamide
  • 2,4-dichloro-N-(3-chlorophenyl)pyridine-3-sulfonamide
  • 2,4-dichloro-N-(3-fluorophenyl)pyridine-3-sulfonamide

Uniqueness

The unique combination of chlorine and fluorine atoms in 2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2,4-dichloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3FN2O2S/c12-7-3-4-16-11(14)10(7)20(18,19)17-6-1-2-9(15)8(13)5-6/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEWKDGBGSJKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CN=C2Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.